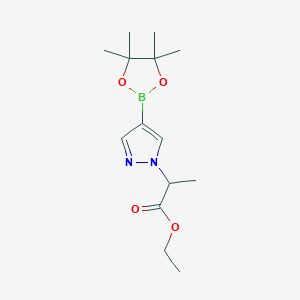

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Descripción

Chemical Identity and Nomenclature

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is definitively identified by its Chemical Abstracts Service registry number 1220968-24-0. The compound exists within chemical databases under multiple systematic nomenclature systems, reflecting the complexity of its molecular architecture. According to the International Union of Pure and Applied Chemistry naming conventions, the preferred systematic name is ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate. This nomenclature clearly delineates the structural components and their connectivity patterns within the molecule.

Alternative nomenclature systems provide additional naming variations that are encountered in scientific literature. The compound is also recognized as 1H-Pyrazole-1-acetic acid, alpha-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester. This naming convention emphasizes the derivation from pyrazole-1-acetic acid with appropriate substitution patterns. Chemical suppliers and databases frequently employ the simplified designation ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate for commercial and research purposes.

The molecular identifier systems provide additional means of unambiguous compound identification. The International Chemical Identifier string for this compound is InChI=1S/C14H23BN2O4/c1-7-19-12(18)10(2)17-9-11(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-10H,7H2,1-6H3. The corresponding International Chemical Identifier Key, ZOJGQOTZUPOALJ-UHFFFAOYSA-N, serves as a unique database identifier across multiple chemical information systems. The Simplified Molecular Input Line Entry System representation, B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OCC, provides a text-based structural description suitable for computational applications.

Structural Features: Pyrazole Core, Pinacol Boronate Moiety, and Propanoate Ester

The molecular architecture of this compound demonstrates a sophisticated integration of three distinct structural motifs. The pyrazole core represents a five-membered heterocyclic ring containing two adjacent nitrogen atoms in positions 1 and 2 of the ring system. This pyrazole framework serves as the central scaffold to which other functional groups are attached through specific substitution patterns. The pyrazole ring exhibits characteristic aromaticity and provides multiple sites for chemical modification, making it a versatile platform in synthetic chemistry applications.

The pinacol boronate moiety constitutes a critical structural element that imparts unique reactivity characteristics to the molecule. This functional group consists of a boron atom coordinated within a 1,3,2-dioxaborolane ring system, where the boron center is surrounded by two oxygen atoms from the pinacol-derived diol. The 4,4,5,5-tetramethyl substitution pattern on the dioxaborolane ring provides steric protection and enhanced stability to the boronate ester functionality. This pinacol protecting group is widely recognized for its ability to stabilize organoboron compounds while maintaining reactivity toward appropriate coupling partners. The boronate ester functionality enables participation in various cross-coupling reactions, particularly those involving palladium-catalyzed transformations.

The propanoate ester component represents the third major structural feature, consisting of a three-carbon chain terminated by an ethyl ester functionality. This ester group is attached to the pyrazole nitrogen through an alpha-methyl substituted carbon atom, creating a specific stereochemical environment around the nitrogen center. The ethyl propanoate ester provides both solubility characteristics and potential sites for further chemical elaboration. The ester functionality can undergo hydrolysis, transesterification, or reduction reactions, offering pathways for structural modification or deprotection strategies.

The connectivity pattern between these three structural elements creates a molecule with distinct electronic and steric properties. The pyrazole ring system acts as an electron-rich heterocycle, while the boronate ester introduces electrophilic character through the boron center. The propanoate ester provides both electronic and steric effects that influence the overall molecular behavior. This combination of structural features results in a compound capable of participating in multiple types of chemical transformations while maintaining stability under appropriate storage conditions.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound is established as C14H23BN2O4, reflecting the precise atomic composition of the compound. This molecular formula indicates the presence of fourteen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms within the molecular structure. The molecular weight is reported as 294.16 grams per mole, providing a fundamental parameter for stoichiometric calculations and analytical applications.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H23BN2O4 | |

| Molecular Weight | 294.16 g/mol | |

| Chemical Abstracts Service Number | 1220968-24-0 | |

| International Chemical Identifier Key | ZOJGQOTZUPOALJ-UHFFFAOYSA-N |

The physicochemical properties of this compound have been characterized through both experimental measurements and computational predictions. The predicted density is reported as 1.11±0.1 grams per cubic centimeter, indicating a material with density slightly greater than water. This density value suggests significant molecular packing efficiency and provides important information for handling and storage considerations. The predicted boiling point is established at 394.1±22.0 degrees Celsius under standard atmospheric pressure conditions. This relatively high boiling point reflects the substantial molecular weight and intermolecular interactions present in the compound.

Table 2: Physical Properties and Stability Parameters

The stability characteristics of this compound require specific storage conditions to maintain compound integrity. The recommended storage temperature range of 2-8 degrees Celsius with protection from light exposure indicates sensitivity to thermal degradation and photochemical processes. These storage requirements are consistent with the presence of the boronate ester functionality, which can undergo hydrolysis or oxidation under inappropriate conditions. The compound exhibits reasonable stability under properly controlled storage conditions, making it suitable for laboratory applications and synthetic transformations.

The predicted acidic dissociation constant value of 1.51±0.10 provides insight into the compound's behavior in aqueous environments. This relatively low pKa value suggests that the compound may exhibit weak acidic character under certain conditions, likely associated with the ester functionality or potential boron-containing species formed through hydrolysis. The physicochemical properties collectively indicate a compound that requires careful handling and storage but maintains sufficient stability for practical synthetic applications when appropriate precautions are observed.

Propiedades

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-7-19-12(18)10(2)17-9-11(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJGQOTZUPOALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS No. 1201657-32-0) is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings and data.

- Molecular Formula : C15H25BN2O4

- Molecular Weight : 308.181 g/mol

- Purity : ≥97%

- Physical State : Solid at room temperature

Research indicates that compounds containing the dioxaborolane moiety often exhibit unique interactions with biological targets, particularly in enzymatic pathways. The presence of the pyrazole ring enhances its potential as a modulator in various biological systems.

1. Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on specific enzymes. For instance:

| Compound | Target Enzyme | Inhibition Percentage at 100 µM |

|---|---|---|

| This compound | Tryptophan Hydroxylase | 64% |

This inhibition suggests that the compound may be useful in therapeutic contexts where modulation of tryptophan metabolism is desired.

2. Antioxidant Activity

Studies have indicated that similar compounds exhibit antioxidant properties. The dioxaborolane structure is hypothesized to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Case Study 1: Tryptophan Hydroxylase Inhibition

A study investigated various derivatives for their ability to inhibit tryptophan hydroxylase (TPH), an enzyme critical in serotonin synthesis. The compound exhibited significant inhibition compared to control groups, suggesting its potential role in managing mood disorders or metabolic conditions like obesity and fatty liver disease .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the pyrazole and dioxaborolane moieties significantly impacted biological activity. For example:

| Modification | Biological Activity Impact |

|---|---|

| Addition of hydrophobic groups | Increased potency against TPH |

| Alteration of the pyrazole position | Variable inhibition rates |

These findings underscore the importance of structural modifications in enhancing the biological efficacy of similar compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules. Key applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of new drug candidates by facilitating the formation of biologically active molecules.

- Agrochemicals : It plays a role in creating pesticides and herbicides through its reactivity with different functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to design and develop new therapeutic agents. Its applications include:

- Drug Development : this compound is involved in creating compounds that exhibit enhanced bioactivity and reduced toxicity. This is crucial for developing safer medications.

| Application Area | Description |

|---|---|

| Drug Design | Creating new therapeutic agents with improved efficacy |

| Toxicity Reduction | Modifying structures to minimize adverse effects |

Material Science

The compound also finds applications in material science:

- Polymer Chemistry : It is used as an intermediate in synthesizing polymers with specific properties tailored for applications such as coatings and adhesives.

- Advanced Materials : The compound contributes to the development of materials that require unique chemical properties for enhanced durability and performance.

Biological Imaging

This compound can be utilized in the development of fluorescent probes for biological imaging. These probes are essential for:

- Cellular Imaging : They allow researchers to visualize cellular processes with high specificity and sensitivity.

| Imaging Technique | Benefits |

|---|---|

| Fluorescent Probes | High specificity for cellular processes |

| Biological Visualization | Enhanced imaging capabilities |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-yl)propanoate in synthesizing novel anticancer agents. The compound was modified to enhance its interaction with cancer cell receptors, leading to improved therapeutic efficacy.

Case Study 2: Development of Agrochemicals

Research highlighted its role in developing new agrochemical formulations that exhibit increased effectiveness against pests while being environmentally friendly. The incorporation of this compound allowed for a reduction in the required dosage without compromising efficacy.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in Suzuki-Miyaura couplings, a reaction critical for forming carbon-carbon bonds in drug synthesis. The boronate ester group reacts with aryl/heteroaryl halides under palladium catalysis.

| Reaction Component | Role | Conditions |

|---|---|---|

| Boronate ester | Nucleophilic coupling partner | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C |

| Aryl halide (e.g., Br, I) | Electrophilic partner | 12–24 h reaction time |

For example, coupling with 5-bromo-2-methoxypyridine yields biaryl derivatives used in kinase inhibitor synthesis . The pyrazole ring remains intact during these conditions, preserving its hydrogen-bonding capacity for target binding .

Ester Hydrolysis and Functionalization

The ethyl propanoate group undergoes hydrolysis to generate carboxylic acid intermediates, which are further modified:

-

Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 60°C produces 2-(4-boronate-pyrazol-1-yl)propanoic acid, a precursor for amide bond formation .

-

Amidation : The acid reacts with amines (e.g., benzylamine) using EDCI/HOBt, yielding derivatives with improved solubility .

Comparative reactivity with the methyl-substituted analog (ethyl 2-methyl-2-(4-boronate-pyrazol-1-yl)propanoate) shows slower hydrolysis due to steric hindrance from the additional methyl group .

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitutions and metal-coordination reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C3 position, though yields are moderate (45–55%) due to steric effects from the boronate group .

-

Halogenation : NBS in CCl₄ selectively brominates the pyrazole at C5, enabling further cross-coupling diversification .

Metal Coordination

The pyrazole nitrogen atoms coordinate to transition metals (e.g., Cu, Pd), forming complexes used in catalytic systems. For instance, Cu(I) complexes enhance azide-alkyne cycloaddition rates .

Comparative Reactivity of Structural Analogs

Key differences in reactivity between Ethyl 2-(4-boronate-pyrazol-1-yl)propanoate and its analogs:

Stability and Handling Considerations

-

Hydrolytic Sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ = 72 h at pH 7) .

-

Storage : Stable under inert gas at −20°C for >6 months; degrades upon prolonged exposure to moisture .

This compound’s versatility in cross-coupling and functional group transformations underpins its utility in synthesizing bioactive molecules and materials .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, focusing on molecular features, synthetic routes, physicochemical properties, and reactivity.

Structural Analogues

2.1.1. Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)butanoate (Compound 1)

- Molecular Formula : C₁₆H₂₇BN₂O₄

- Molecular Weight : 309.42 g/mol

- Key Features: A butanoate chain replaces the propanoate group, increasing hydrophobicity and molecular weight.

- Synthesis: Prepared via alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with ethyl 4-bromobutanoate in DMF/K₂CO₃ (90% yield) .

2.1.2. Ethyl [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]acetate

- Molecular Formula : C₁₃H₂₁BN₂O₄

- Molecular Weight : 280.13 g/mol

- Applications : Used in bioconjugation and drug discovery due to its compact structure .

2.1.3. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)propanoate (Compound 4a)

- Molecular Formula: C₁₈H₂₆BNO₅

- Molecular Weight : 355.22 g/mol

- Synthesis : Synthesized via cesium carbonate-mediated alkylation in THF .

Physicochemical and Reactivity Comparison

- Steric Effects : The 2-methyl branch in the target compound introduces steric hindrance, reducing reaction rates in cross-couplings compared to linear-chain analogues like Compound 1 .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) enhance boronate reactivity, while the target’s methyl group offers neutral electronic effects .

Research Findings and Data Tables

Table 1: Structural Comparison of Boronate Esters

Table 2: Reactivity and Stability Metrics

Métodos De Preparación

General Synthetic Strategy

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate generally proceeds via:

- Formation of the pyrazole core with appropriate substitution.

- Installation of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole.

- Introduction of the ethyl propanoate moiety at the N-1 position of the pyrazole ring.

The key intermediate is often a halogenated pyrazole (e.g., 4-bromo-1H-pyrazole derivative), which undergoes borylation to install the boronate ester.

Preparation of the Pyrazole Substrate

According to detailed procedures from recent organic synthesis literature, pyrazole substrates are synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example:

- Refluxing 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione with hydrazinylbenzenesulfonamide hydrochloride in ethanol for 24 hours yields substituted pyrazoles.

This step ensures the formation of the pyrazole ring with a halogen substituent suitable for subsequent borylation.

The critical step in the preparation of this compound is the introduction of the boronate ester group at the 4-position of the pyrazole ring.

- Catalyst: Nickel-based catalysts, particularly Ni(PCy3)2Cl2, have been shown to be highly effective in catalyzing the borylation of aryl halides including pyrazole derivatives.

- Borylating Agent: Bis(pinacolato)diboron (B2pin2) is commonly used to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Conditions: Reactions are typically performed under an inert argon atmosphere in oven-dried Schlenk tubes.

- Solvent: N,N-Dimethylacetamide (DMA) is preferred for high yields.

- Light Source: Blue LED irradiation at 440 nm has been optimized to enhance reaction efficiency.

Optimization Data for Catalyst and Conditions:

| Entry | Nickel Catalyst | Yield (%) |

|---|---|---|

| 1 | NiCl2·glyme | 21 |

| 2 | NiBr2·glyme | 24 |

| 3 | Ni(PCy3)2Cl2 | 98 |

| 4 | Ni(acac)2 | 15 |

| 5 | Ni(PPh3)2Cl2 | 77 |

| 6 | Ni(PPh3)4 | 47 |

| 7 | Ni(OTf)2 | 22 |

| 8 | Ni(cod)2 | 14 |

Table 1: Optimization of Nickel Catalysts for Borylation

| Entry | Photoredox Catalyst | Yield (%) |

|---|---|---|

| 1 | 4CzPN | 37 |

| 2 | 4DPAIPN | 98 |

| 3 | 4CzTPN | 37 |

| 4 | 4CzIPN | 92 |

| 5 | Ir[dF(CF3)(ppy)2(dtbbpy)]PF6 | 87 |

| 6 | Ru(bpy)3Cl2 | n.d. |

Table 2: Optimization of Photoredox Catalysts

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMA | 98 |

| 2 | DMF | 68 |

| 3 | THF | n.d. |

| 4 | Acetone | n.d. |

| 5 | 1,4-Dioxane | n.d. |

| 6 | Toluene | n.d. |

| 7 | DMSO | 36 |

| 8 | Acetonitrile | n.d. |

Table 3: Solvent Effect on Borylation Yield

| Entry | Light Source | Yield (%) |

|---|---|---|

| 1 | 390 nm Purple LEDs | 72 |

| 2 | 427 nm Purple LEDs | 71 |

| 3 | 440 nm Blue LEDs | 98 |

| 4 | 456 nm Blue LEDs | 14 |

| 5 | 467 nm Blue LEDs | 67 |

Table 4: Effect of Light Source on Borylation Yield

- Absence of photoredox catalyst, nickel catalyst, ligand, or light results in no or trace product formation, confirming the necessity of each component.

Introduction of the Ethyl Propanoate Group

Following borylation, the N-1 position of the pyrazole ring is alkylated or esterified to introduce the ethyl propanoate moiety.

- This can be achieved by reaction with ethyl 2-bromopropanoate or via esterification of the corresponding acid.

- Alkylation typically uses a base such as potassium tert-butoxide (tBuOK) in dry solvents like DMSO, with methyl iodide or ethyl halides as alkylating agents.

Purification and Characterization

- The final product is purified by flash column chromatography using silica gel with petroleum ether/ethyl acetate mixtures as eluents.

- Characterization is performed by NMR spectroscopy (^1H, ^13C, ^19F if applicable), high-resolution mass spectrometry (HRMS), and sometimes isotopic labeling to confirm structure and purity.

Summary Table of Key Parameters for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-dicarbonyl compounds, reflux EtOH | 24 h reflux, yields substituted pyrazole |

| Borylation | Ni(PCy3)2Cl2 (5 mol%), 4DPAIPN (1 mol%), B2pin2, DMA, 440 nm blue LED, argon atmosphere | 20 h reaction, 98% yield optimized |

| Alkylation/Esterification | tBuOK, methyl/ethyl iodide, DMSO, room temp, 15 min | Efficient ester introduction |

| Purification | Flash chromatography (silica gel) | Petroleum ether/ethyl acetate eluent |

| Characterization | ^1H, ^13C NMR, HRMS | Confirm structure and purity |

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A common procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromopropanoate in the presence of a base (e.g., cesium carbonate) and anhydrous THF under reflux (6–12 hours, N₂ atmosphere). Post-reaction, purification is achieved via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol . Key parameters include:

- Catalyst/Base : Cs₂CO₃ enhances nucleophilicity of the phenolic oxygen.

- Solvent : THF ensures solubility of boronate intermediates.

- Yield Optimization : Excess ethyl bromopropanoate (1.2–1.5 eq.) improves conversion.

| Reaction Conditions | Typical Yield | Reference |

|---|---|---|

| Cs₂CO₃, THF, reflux, 6 h | 65–75% | |

| K₂CO₃, DMF, 80°C, 12 h | 50–60% |

Advanced: How do electronic effects of the boronate ester influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:

The tetramethyl dioxaborolan group stabilizes the boronate via conjugation, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the pinacol group can slow transmetallation. To mitigate this:

- Catalyst Selection : Use Pd(PPh₃)₄ for electron-rich aryl boronate esters.

- Base : K₃PO₄ in THF/H₂O (3:1) at 80°C improves coupling efficiency .

- Additives : LiCl (1–2 eq.) reduces protodeboronation side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups) and δ 4.1–4.3 ppm (ethyl ester) confirm structure .

- Mass Spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., 307.20 g/mol for related analogs) .

- X-ray Crystallography : Resolves boronate geometry (e.g., trigonal planar boron) .

Advanced: How to resolve contradictory data on catalytic efficiency in cross-coupling reactions?

Methodological Answer:

Discrepancies often arise from solvent purity or Pd leaching. Controlled experiments should:

- Standardize Conditions : Fix Pd catalyst (e.g., 5 mol% PdCl₂(dppf)), base (K₂CO₃), and solvent (toluene/EtOH).

- Monitor Pd Stability : Use ICP-MS to detect Pd nanoparticle formation.

- Reference Internal Standards : Compare yields against 4-bromotoluene as a control .

Basic: What purification strategies minimize byproduct formation?

Methodological Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) separates ester derivatives from unreacted phenol .

- Recrystallization : 2-propanol removes hydrophilic impurities (e.g., residual Cs₂CO₃) .

- TLC Monitoring : Use UV-active spots (Rf ~0.5 in 1:4 ethyl acetate/hexane) .

Advanced: How to computationally model the compound’s reactivity in C–C bond formation?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian09 at the B3LYP/6-31G* level. Focus on Pd–B bond distances (typically 2.0–2.2 Å) .

- Molecular Docking : Assess steric clashes in catalytic pockets (e.g., CDK2 inhibitors) using AutoDock Vina .

Basic: What storage conditions prevent boronate ester hydrolysis?

Methodological Answer:

- Moisture Control : Store at −20°C under argon with molecular sieves (4 Å).

- Solvent Stability : Dissolve in anhydrous DMSO or THF for long-term storage .

Advanced: How does scaling from mg to gram quantities affect reaction reproducibility?

Methodological Answer:

- Heat Transfer : Use jacketed reactors for exothermic reactions (e.g., esterification).

- Mixing Efficiency : Overhead stirring (500–700 rpm) prevents boronate precipitation .

- Yield Drop Mitigation : Increase catalyst loading (10→15 mol%) and solvent volume (5→10 mL/g) .

Basic: What are the compound’s applications in medicinal chemistry?

Methodological Answer:

The pyrazole-boronate scaffold serves as a precursor for kinase inhibitors (e.g., CDK2) and PPAR agonists. Key steps:

- Functionalization : Suzuki coupling with halopyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) .

- Biological Screening : Use in vitro assays (IC₅₀ determination) against cancer cell lines .

Advanced: How to compare this boronate with alternative reagents (e.g., boronic acids)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.